3-Iodo-1h-indole-7-carboxylic acid
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Overview
Description
3-Iodo-1h-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 7-position of the indole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1h-indole-7-carboxylic acid can be achieved through several methods. One common approach involves the iodination of 1h-indole-7-carboxylic acid. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 1h-indole-7-carboxylic acid is reacted with an aryl iodide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1h-indole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically require a base and may be carried out at room temperature or under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. These reactions often require acidic or basic conditions and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives.
Oxidation Reactions: Products include oxidized indole derivatives such as indole-2,3-diones.
Reduction Reactions: Products include reduced derivatives such as indole-7-carbinol or indole-7-aldehyde.
Scientific Research Applications
3-Iodo-1h-indole-7-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in studies to understand the biological activity and mechanism of action of indole derivatives.
Mechanism of Action
The mechanism of action of 3-Iodo-1h-indole-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the iodine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed biological activity.
Comparison with Similar Compounds
3-Iodo-1h-indole-7-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-carboxylic acid: Lacks the iodine atom, which may result in different biological activity and reactivity.
3-Bromo-1h-indole-7-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which may affect its chemical reactivity and biological properties.
1h-Indole-7-carboxylic acid: Lacks the halogen substituent, which can influence its chemical and biological behavior.
The presence of the iodine atom in this compound makes it unique and potentially more reactive in certain chemical reactions compared to its non-halogenated counterparts.
Properties
IUPAC Name |
3-iodo-1H-indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-7-4-11-8-5(7)2-1-3-6(8)9(12)13/h1-4,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFPSGUINDMCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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